EC₅₀ of the 5-Ethylpyrimidin-2-yl Piperidine Scaffold in MBX-2982 at Human GPR119: A Quantitative Benchmark Versus 5-Methyl and 5-Chloro Analogs
The compound 2-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-4-[[4-(tetrazol-1-yl)phenoxy]methyl]-1,3-thiazole (MBX-2982), which directly incorporates the 5-ethylpyrimidin-2-yl piperidine scaffold derived from the target piperidin-4-one building block, exhibits an EC₅₀ of 19 nM for agonist activity at human GPR119 in HEK293 cells measured by cAMP β‑lactamase reporter gene assay [1]. In U2OS cells, β‑arrestin recruitment yields an EC₅₀ of 30 nM [1]. A closely related analog bearing a 5‑methylpyrimidine in place of the 5‑ethylpyrimidine (ChEMBL CHEMBL3113623, BDBM50446691) shows EC₅₀ = 7.70 nM at human GPR119 in CHO cells by luciferase reporter gene assay—a 2.5‑fold improvement [2]. However, MBX‑2982 was selected for clinical development over the methyl analog based on integrated in vivo efficacy, PK profile, and off‑target selectivity data that are not captured by the isolated potency metric [3][4].
| Evidence Dimension | GPR119 agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 19 nM (human GPR119, HEK293, cAMP assay); EC₅₀ = 30 nM (human GPR119, U2OS, β‑arrestin assay) |
| Comparator Or Baseline | 5‑Methylpyrimidin‑2‑yl analog: EC₅₀ = 7.70 nM (human GPR119, CHO, luciferase assay); 5‑Chloropyrimidin‑2‑yl analog: no publicly available quantitative GPR119 data |
| Quantified Difference | 5‑Methyl analog is 2.5‑fold more potent in the CHO luciferase assay (cross‑assay comparison; note different cell background and readout) |
| Conditions | Human GPR119; HEK293 (β‑lactamase reporter) and U2OS (β‑arrestin) for target compound; CHO (luciferase reporter) for comparator; cAMP or β‑arrestin endpoints |
Why This Matters
Even though the 5‑methyl analog shows superior in‑vitro potency in one assay, the 5‑ethyl compound (MBX‑2982) was advanced to Phase II clinical trials, indicating that the 5‑ethyl substituent confers a favorable composite of ADME, selectivity, and in‑vivo pharmacology that is essential for translational success—making the 5‑ethylpyrimidin‑2‑yl piperidin‑4‑one building block the preferred starting material for clinical‑stage GPR119 agonist synthesis.
- [1] BindingDB. BDBM50400776 (CHEMBL2204986). EC₅₀ = 19 nM at human GPR119 in HEK293 cells; EC₅₀ = 30 nM in U2OS cells. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50400776 (accessed 2026-05-05). View Source
- [2] BindingDB. BDBM50446691 (CHEMBL3113623). EC₅₀ = 7.70 nM at human GPR119 in CHO cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50446691 (accessed 2026-05-05). View Source
- [3] RCSB Protein Data Bank. Ligand Summary: 8VP (MBX-2982). https://www.rcsb.org/ligand/8VP (accessed 2026-05-05). View Source
- [4] Sato, K.; Murata, T.; Sugimoto, H.; Rikimaru, K.; Imoto, H.; Kamaura, M.; Negoro, N.; Tsujihata, Y.; Miyashita, H.; Odani, T. Discovery of a novel series of indoline carbamate and indolinylpyrimidine derivatives as potent GPR119 agonists. Bioorg. Med. Chem. 2014, 22 (5), 1649–1666. View Source
